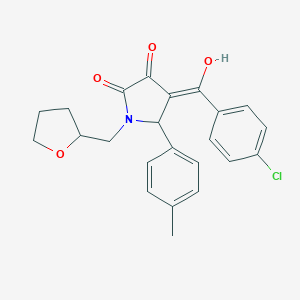
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide, also known as CEP-33779, is a small molecule inhibitor of the oncogenic transcription factor STAT3. STAT3 is a protein that plays a critical role in cell proliferation, differentiation, and survival. It is often overexpressed in cancer cells, making it an attractive therapeutic target.
作用機序
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide works by inhibiting the activity of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and immune evasion. By blocking STAT3, N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide can induce apoptosis (cell death) in cancer cells and inhibit their ability to grow and spread.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can inhibit the expression of genes involved in cell cycle progression, angiogenesis, and immune evasion. It can also induce the expression of genes involved in apoptosis and immune activation. In addition, N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide can sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide in lab experiments is its specificity for STAT3. Unlike other STAT inhibitors, N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide does not inhibit other members of the STAT family, which can have different and sometimes opposing functions. However, one limitation of N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide is its relatively low potency compared to other STAT inhibitors. This can make it difficult to achieve complete inhibition of STAT3 activity in some cell types.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide. One area of interest is the development of more potent and selective STAT3 inhibitors based on the structure of N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide. Another area of interest is the investigation of the role of STAT3 in other diseases besides cancer, such as autoimmune disorders and infectious diseases. Finally, there is interest in exploring the potential use of N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.
合成法
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide can be synthesized using a multi-step process involving the reaction of 2-chlorophenylamine with ethylene oxide, followed by condensation with 4-(2-hydroxyethoxy)benzaldehyde and subsequent reduction with sodium borohydride. The final product is purified by column chromatography.
科学的研究の応用
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth and survival of a wide range of cancer cell lines in vitro, including breast, prostate, lung, and pancreatic cancer cells. In vivo studies have also demonstrated its efficacy in suppressing tumor growth in mouse models of cancer.
特性
製品名 |
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide |
|---|---|
分子式 |
C17H18ClNO3 |
分子量 |
319.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18ClNO3/c1-2-21-11-12-22-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChIキー |
BEHZQFJOOFQQKQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
正規SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)

![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)